molecular formula C13H11N3O2S B12970265 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid

2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B12970265
M. Wt: 273.31 g/mol
InChI Key: PILVCQYNVQKRQF-UHFFFAOYSA-N
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Description

2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is a complex organic compound that features both an indole and a thiazole ring. The indole ring is a common structure in many natural and synthetic compounds, known for its biological activity. The thiazole ring, on the other hand, is a sulfur-containing heterocycle that is also found in various biologically active molecules. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid typically involves the formation of the indole and thiazole rings separately, followed by their coupling. One common method for synthesizing the indole ring is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly would also be a key consideration in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group on the indole ring can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes in the body, while the thiazole ring can form strong interactions with metal ions and other biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes, resulting in the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Thiazole-4-carboxylic acid: A precursor for the synthesis of various thiazole derivatives.

    Indole-2-carboxylic acid: A compound with antimicrobial and anticancer properties.

Uniqueness

2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is unique in that it combines the bioactive properties of both the indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activity compared to compounds that contain only one of these rings.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(1H-indol-4-ylamino)-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S/c1-7-11(12(17)18)16-13(19-7)15-10-4-2-3-9-8(10)5-6-14-9/h2-6,14H,1H3,(H,15,16)(H,17,18)

InChI Key

PILVCQYNVQKRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC3=C2C=CN3)C(=O)O

Origin of Product

United States

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